N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1286272-72-7
VCID: VC4608507
InChI: InChI=1S/C12H24N2O.ClH/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H
SMILES: CC(C)(C)CC(=O)NC1CCC(CC1)N.Cl
Molecular Formula: C12H25ClN2O
Molecular Weight: 248.8

N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride

CAS No.: 1286272-72-7

Cat. No.: VC4608507

Molecular Formula: C12H25ClN2O

Molecular Weight: 248.8

* For research use only. Not for human or veterinary use.

N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride - 1286272-72-7

Specification

CAS No. 1286272-72-7
Molecular Formula C12H25ClN2O
Molecular Weight 248.8
IUPAC Name N-(4-aminocyclohexyl)-3,3-dimethylbutanamide;hydrochloride
Standard InChI InChI=1S/C12H24N2O.ClH/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H
Standard InChI Key KDLBVFREDBVDLO-AWLKUTLJSA-N
SMILES CC(C)(C)CC(=O)NC1CCC(CC1)N.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a trans-4-aminocyclohexyl group (1R*,4R* configuration) linked to a 3,3-dimethylbutanamide chain via a nitrogen atom. The hydrochloride salt form enhances stability and solubility, a common modification for amine-containing compounds . Key structural elements include:

  • Cyclohexylamine Backbone: The trans stereochemistry at positions 1 and 4 of the cyclohexane ring introduces conformational rigidity, potentially influencing binding interactions in biological systems .

  • Dimethylbutanamide Side Chain: The branched alkyl group (3,3-dimethyl) may contribute to hydrophobic interactions, while the amide linkage offers hydrogen-bonding capability .

  • Hydrochloride Counterion: The ionic pairing with chloride improves crystallinity and aqueous solubility, critical for handling in laboratory settings .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₅ClN₂O
Molar Mass (g/mol)248.79
CAS Registry Number1286272-72-7
Stereochemistry(1R*,4R*)-trans
Salt FormHydrochloride

Synthesis and Manufacturing

Purification and Quality Control

Purification methods such as recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., reverse-phase HPLC) are standard for such compounds . Analytical techniques like mass spectrometry (MS) and high-resolution NMR would confirm molecular integrity and stereochemical purity .

CompoundMolecular FormulaKey FeaturesPotential UseSource
Target CompoundC₁₂H₂₅ClN₂OTrans-cyclohexylamine, branched amideResearch reagent
tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate HClC₁₂H₂₃ClN₂O₂Boc-protected amine, carbamatePeptide synthesis
(1S,3R,4R)-3-amino-4-hydroxy-N,N-dimethylcyclohexanecarboxamideC₉H₁₈N₂O₂Hydroxyl group, dimethylamidePharmacological studies

Future Research Directions

Biological Activity Profiling

Screening against cancer cell lines (e.g., MCF-7, HeLa) could reveal antiproliferative effects, given the compound’s resemblance to anti-neoplastic agents described in patent WO2014144740A2 .

Structural Optimization

Modifying the dimethylbutanamide chain (e.g., introducing fluorinated groups) may enhance metabolic stability or target affinity.

Computational Modeling

Molecular docking studies could predict interactions with biological targets like serotonin receptors or ion channels, leveraging the trans-cyclohexylamine’s conformational rigidity .

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